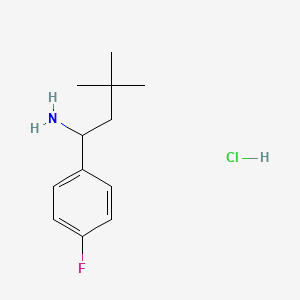1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
CAS No.: 2098086-92-9
Cat. No.: VC3093630
Molecular Formula: C12H19ClFN
Molecular Weight: 231.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2098086-92-9 |
|---|---|
| Molecular Formula | C12H19ClFN |
| Molecular Weight | 231.74 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H18FN.ClH/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9;/h4-7,11H,8,14H2,1-3H3;1H |
| Standard InChI Key | AOMHSQLKNIAQSY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CC(C1=CC=C(C=C1)F)N.Cl |
| Canonical SMILES | CC(C)(C)CC(C1=CC=C(C=C1)F)N.Cl |
Introduction
Chemical Identity and Physical Properties
Structural Identification
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride is the hydrochloride salt of the corresponding free amine. The parent compound features a fluorophenyl group connected to an amine functionality through a carbon chain with a tert-butyl substituent. The addition of hydrochloride creates a salt that alters the physical properties while maintaining the basic structural characteristics of the molecule.
The compound is identified by several key parameters in chemical databases and literature:
| Parameter | Value |
|---|---|
| IUPAC Name | 1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride |
| CAS Number | 2098086-92-9 (hydrochloride salt) |
| Molecular Weight | 231.74 g/mol |
| Molecular Formula | C₁₂H₁₈FN·HCl |
| InChI Code | 1S/C12H18FN.ClH/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9;/h4-7,11H,8,14H2,1-3H3;1H |
| InChI Key | AOMHSQLKNIAQSY-UHFFFAOYSA-N |
| Physical Form | Powder |
| Purity (Commercial) | 95% |
| Storage Temperature | Room temperature |
| Pictograms | GHS07 |
| Signal Word | Warning |
The parent free base has different identifying characteristics:
| Parameter | Value |
|---|---|
| CAS Number | 1016494-95-3 (free base) |
| Molecular Weight | 195.28 g/mol |
| Molecular Formula | C₁₂H₁₈FN |
| Physical State | Liquid |
| MDL Number | MFCD09817387 |
| PubChem CID | 24689266 |
Structural Features and Characteristics
The molecule possesses several noteworthy structural features that influence its chemical behavior:
-
The fluorine atom at the para position of the phenyl ring imparts specific electronic properties that can affect the compound's reactivity.
-
The tertiary butyl (tert-butyl) group provides steric hindrance and lipophilicity.
-
The amine functionality serves as a basic center, which is protonated in the hydrochloride salt form.
-
The chirality at the carbon connecting the fluorophenyl group and the amine group potentially creates stereoisomeric considerations in synthesis and applications.
Synthesis and Preparation Methods
Purification and Quality Control
Commercial samples of this compound are typically available at 95% purity . Purification methods would commonly include:
-
Recrystallization from appropriate solvent systems
-
Column chromatography for the free base followed by salt formation
-
Quality control through analytical techniques such as NMR, HPLC, and elemental analysis
Chemical and Physical Properties
Solubility and Stability
As a hydrochloride salt, the compound likely exhibits enhanced water solubility compared to the free base form, which is characteristic of amine hydrochlorides. This property makes it potentially more suitable for aqueous applications in laboratory or pharmaceutical settings. The salt form generally provides:
-
Improved handling characteristics
-
Enhanced stability during storage
-
Better solubility profiles in polar solvents
-
Modified bioavailability in pharmaceutical applications
| Hazard Statements | Precautionary Statements |
|---|---|
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315: Causes skin irritation | P264: Wash hands thoroughly after handling |
| H319: Causes serious eye irritation | P270: Do not eat, drink or smoke when using this product |
| H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area |
| P280: Wear protective gloves/protective clothing/eye protection/face protection | |
| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell | |
| P302+P352: IF ON SKIN: Wash with plenty of water | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Applications and Research Significance
Chemical Research Applications
In organic chemistry research, compounds like 1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride may serve as:
-
Model compounds for studying reaction mechanisms
-
Substrates for method development in organic synthesis
-
Starting materials for the preparation of more complex molecules
-
Standards for analytical method development
Structurally related compounds have been used in the development of synthetic methods for N-substituted pyrazoles from primary aliphatic amines, suggesting potential utility in heterocycle synthesis .
| Parameter | Information |
|---|---|
| Packaging | Research quantities |
| Purity | 95% |
| Form | Powder |
| Country of Origin | UA (Ukraine) |
| Storage Requirements | Room temperature |
For bulk quantities, American Elements indicates that typical packaging for similar compounds includes "palletized plastic 5 gallon/25 kg pails, fiber and steel drums to 1 ton super sacks in full container (FCL) or truck load (T/L) quantities" .
Analytical Methods for Identification and Quantification
Standard analytical techniques for the identification and quantification of 1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride would typically include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS)
-
Infrared Spectroscopy (IR)
-
Elemental Analysis
These methods collectively provide a comprehensive characterization profile that can be used for quality control, purity assessment, and structural confirmation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume